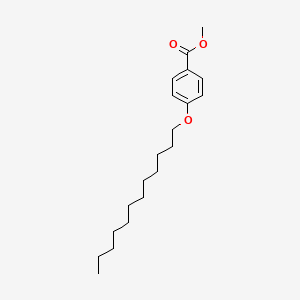

Methyl 4-(dodecyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-dodecoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)20(21)22-2/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOSHBXNKOBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343809 | |

| Record name | METHYL 4-DODECYLOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40654-49-7 | |

| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40654-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-DODECYLOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Ester Chemistry Research

Methyl 4-(dodecyloxy)benzoate belongs to the class of organic compounds known as aromatic esters, which are characterized by an ester group attached to an aromatic ring. evitachem.comresearchgate.net This class of molecules is a cornerstone in organic synthesis and materials science due to their wide availability, chemical stability, and versatility as synthetic intermediates. acs.org The chemistry of aromatic esters is a dynamic field of research, with ongoing efforts to develop novel catalysts and reaction conditions to expand their synthetic utility. numberanalytics.com

The synthesis of aromatic esters can be achieved through several routes, including chemical synthesis and biotechnological processes. nih.gov A common chemical method for producing compounds like this compound is through the alkylation of a hydroxybenzoate precursor. evitachem.comrsc.org Specifically, Methyl 4-hydroxybenzoate (B8730719) is reacted with an alkyl halide, such as dodecyl bromide, in the presence of a base like potassium carbonate. evitachem.comrsc.org This nucleophilic substitution reaction forms the characteristic ether linkage. evitachem.com

Contemporary research in aromatic ester chemistry is increasingly focused on green and sustainable methods. nih.gov This includes the exploration of biocatalysts, such as enzymes like lipases, for esterification reactions. researchgate.netnih.gov These enzymatic methods offer advantages over traditional chemical synthesis, including high selectivity and milder operating conditions. nih.gov Furthermore, advanced synthetic strategies are being developed to activate the traditionally inert C(acyl)–O bond in aromatic esters, opening new pathways for cross-coupling reactions and the creation of complex molecules. acs.org The reactivity of these esters is significantly influenced by the electronic and steric effects of substituents on the aromatic ring, a factor that is heavily exploited in designing materials with specific properties. numberanalytics.com

Significance of Long Chain Benzoyl Esters in Advanced Materials Research

The presence of a long aliphatic chain, such as the dodecyloxy group in Methyl 4-(dodecyloxy)benzoate, imparts specific and highly desirable properties to benzoyl esters, making them significant in the field of advanced materials. google.com These long-chain esters are particularly prominent in the research and development of liquid crystals and polymers. numberanalytics.commdpi.com

The amphiphilic nature of these molecules, combining a rigid aromatic core with a flexible long alkyl chain, is fundamental to the formation of mesomorphic or liquid crystalline phases. evitachem.com The long, flexible dodecyloxy chain influences the molecular alignment in response to external stimuli like electric fields, which is the foundational principle behind liquid crystal displays (LCDs). evitachem.commdpi.com The length of this alkyl chain is a critical parameter; it directly impacts the thermal properties of the material, such as its melting point and the temperature range over which it exhibits liquid crystalline behavior. evitachem.comrsc.org For instance, in one study involving six-armed cyclotriphosphazene (B1200923) core molecules with various terminal alkoxy chains, a clear trend was observed where the melting and clearing temperatures decreased as the length of the alkyl chain increased from heptyl to tetradecyl. rsc.org

In polymer science, incorporating long-chain alkyl hydroxybenzoates into polymer structures can systematically tune the material's properties. mdpi.com For example, when alkyl hydroxybenzoate is attached as a side group to a polystyrene backbone, the glass transition temperature (Tg) of the polymer is affected by the alkyl chain's length. Research has shown that as the number of carbons in the alkyl group increases, the Tg of the polymer decreases. mdpi.comresearchgate.net This is attributed to the increased flexibility and free volume introduced by the longer chains. researchgate.net Furthermore, the surface energy of polymer films can be modulated by the length and content of these alkyl hydroxybenzoate moieties, which is crucial for applications requiring specific wetting characteristics or for creating surfaces that can induce vertical alignment in liquid crystal cells. mdpi.comresearchgate.net

Table 1: Thermal Properties of Polystyrenes with Different Alkyl Hydroxybenzoate Side Groups

| Polymer Designation | Alkyl Group in Side Chain | Glass Transition Temperature (Tg) |

| PMHB100 | Methyl | 87.1 °C |

| PEHB100 | Ethyl | Not Reported |

| PBHB100 | Butyl | 48.3 °C |

| This table is based on data from a study on comb-like alkyl hydroxybenzoate-substituted polystyrenes, demonstrating the effect of alkyl chain length on the glass transition temperature. mdpi.comresearchgate.net |

Historical and Current Research Trajectories for Methyl 4 Dodecyloxy Benzoate Analogues

Novel Synthetic Approaches and Efficiency Studies for this compound Derivatives

Research extends beyond the synthesis of the base compound to the creation of more complex derivatives, often for applications in liquid crystals and functional materials. nih.govrsc.orgontosight.ai These syntheses often involve multi-step pathways where this compound or its precursors serve as key intermediates.

For instance, a novel liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, was prepared in a multi-step synthesis. The process began with the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane, followed by hydrolysis of the ethyl ester to yield 4-(dodecyloxy)benzoic acid. This acid was then coupled with other intermediates using DCC and DMAP to build the final, more complex molecule. tubitak.gov.trnih.gov

In another area, methyl 4-(alkoxy)benzoates, including the dodecyloxy variant, have been used as starting materials to synthesize hexasubstituted cyclotriphosphazene compounds, which have potential as fire retardants. rsc.org This involves reducing the ester to a benzoic acid, converting it to an amine, and then performing a condensation reaction. rsc.org These complex syntheses underscore the importance of high-purity intermediates and efficient, well-controlled reaction steps, with column chromatography being an indispensable tool for purification. tubitak.gov.trnih.govrsc.org

Table 3: Examples of Synthetic Pathways to Novel Derivatives This interactive table outlines synthetic strategies for creating complex molecules from dodecyloxy benzoate (B1203000) intermediates.

| Target Derivative | Intermediate | Key Synthetic Steps | Purpose/Application | Ref. |

|---|---|---|---|---|

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 4-(n-Dodecyloxy)benzoic acid | Alkylation, Hydrolysis, Esterification (DCC/DMAP) | Liquid Crystal | tubitak.gov.trnih.gov |

| Hexasubstituted cyclotriphosphazene compounds | This compound | Reduction to acid, Conversion to amine, Condensation | Fire Retardant Materials | rsc.org |

| 3,4,5-Tris(dodecyloxy)benzoic acid | Methyl 3,4,5-tris(dodecyloxy)benzoate | Saponification (hydrolysis with KOH) | Intermediate for liquid crystals and functional materials | cnrs.fr |

Green Chemistry Principles in the Synthesis of this compound Analogues Research

Applying the principles of green chemistry to the synthesis of this compound and its analogues aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Catalysis over Stoichiometric Reagents (Principle 9): The synthetic routes heavily rely on catalysts (K₂CO₃, H₂SO₄, DMAP), which is preferable to using stoichiometric reagents. A key area for green improvement is the replacement of homogeneous catalysts like sulfuric acid with heterogeneous solid acid catalysts, such as the Zr/Ti catalyst reported for other benzoate esters. mdpi.com This simplifies product purification, prevents corrosive waste, and allows for catalyst recycling. mdpi.comnih.gov

Safer Solvents and Auxiliaries (Principle 5): Many established protocols use solvents like dichloromethane (B109758) or DMF. evitachem.comcnrs.fr Green chemistry encourages the use of safer alternatives. Butanone, used in several syntheses, is a more acceptable choice than chlorinated solvents. evitachem.comnih.govrsc.org The development of solvent-free reaction conditions, as demonstrated for the esterification of benzoic acid in one study, represents a significant advancement. core.ac.uk

Designing for Energy Efficiency (Principle 6): Reactions that can be run effectively at ambient temperature, such as the DMAP-catalyzed esterification, are preferable to those requiring prolonged heating and reflux, as they consume less energy. tubitak.gov.trnih.govnih.gov

By focusing on catalyst innovation, solvent substitution, and optimizing reaction conditions, the synthesis of this compound and its derivatives can be made more sustainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the unambiguous assignment of all hydrogen atoms. The aromatic protons on the benzoate ring typically appear as doublets due to ortho-coupling. The protons of the methoxy (B1213986) group (-OCH₃) resonate as a singlet in the upfield region. The long dodecyloxy chain exhibits characteristic signals: a triplet for the terminal methyl group (-CH₃), a triplet for the methylene (B1212753) group attached to the oxygen atom (-OCH₂-), and a complex multiplet for the remaining methylene groups in the alkyl chain. Research on closely related compounds, such as derivatives of 4-(dodecyloxy)benzoate, confirms these patterns. For instance, in one study, the -OCH₂- protons were observed as a triplet at approximately 4.12 ppm, the terminal methyl as a triplet near 0.95 ppm, and the bulk methylene protons as a multiplet between 1.34 and 1.92 ppm. tubitak.gov.trresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the ester group is typically found in the downfield region (around 165 ppm). The aromatic carbons show distinct signals, with the oxygen-substituted carbon appearing at a higher chemical shift. The carbons of the dodecyloxy chain are well-resolved, with the -OCH₂- carbon appearing around 68 ppm and the aliphatic carbons resonating in the 14-32 ppm range. tubitak.gov.trresearchgate.net Studies on similar liquid crystalline molecules confirm that ¹³C NMR is essential for verifying the molecular topology. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to -COO) | ~8.0 | ~131 |

| Aromatic Protons (ortho to -O) | ~6.9 | ~114 |

| -COOCH₃ | ~3.9 | ~52 |

| -OCH₂- | ~4.0 | ~68 |

| -(CH₂)₁₀- | ~1.2-1.8 | ~22-32 |

| -CH₃ (terminal) | ~0.9 | ~14 |

| C=O (Ester) | - | ~166 |

| Aromatic C-O | - | ~163 |

| Aromatic C-COO | - | ~123 |

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Structure and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within this compound. These methods are complementary and essential for confirming the molecular structure and studying intermolecular interactions. researchgate.netsci-hub.se

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to the key functional groups. A prominent band for the C=O stretching vibration of the ester group is expected around 1720-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages typically appear in the 1270-1100 cm⁻¹ region. Aromatic C=C stretching bands can be observed around 1600 cm⁻¹ and 1500 cm⁻¹. The aliphatic C-H stretching vibrations from the long dodecyl chain are expected in the 2950-2850 cm⁻¹ range. nist.govlibretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and the non-polar parts of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. Analysis of Raman marker bands, such as C-H in-plane bending and C=C stretching of the phenyl rings, can reveal detailed information about structural changes and intermolecular interactions, especially in studies of liquid crystalline phases. researchgate.netsci-hub.se Temperature-dependent Raman studies on similar calamitic liquid crystals have been used to understand molecular rearrangements at phase transitions. sci-hub.se

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 2950 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=O Stretch (Ester) | 1715 - 1720 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1585 - 1610 | FT-IR, Raman (Strong) |

| Aromatic C=C Stretch | 1480 - 1510 | FT-IR, Raman |

| Ester C-O Stretch | 1250 - 1280 | FT-IR (Strong) |

| Ether Ar-O-C Stretch | 1160 - 1180 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis Research

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₂₀H₃₂O₃), the expected molecular weight is approximately 320.47 g/mol . sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 320. A key fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would lead to a significant peak at m/z 289 ([M - 31]⁺). This fragment corresponds to the stable 4-(dodecyloxy)benzoyl cation. Another characteristic fragmentation involves the cleavage of the alkyl chain. Alpha-cleavage next to the ether oxygen is common, leading to various hydrocarbon fragments. Furthermore, cleavage can occur at the ester group, potentially forming a benzoyl-type cation. The fragmentation pattern of methyl benzoate, a related structure, prominently features a peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z 77 for the phenyl cation [C₆H₅]⁺, after the loss of the entire ester and ether groups. chemicalbook.comdocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 320 | [C₂₀H₃₂O₃]⁺ | Molecular Ion [M]⁺ |

| 289 | [C₁₉H₂₉O₂]⁺ | Loss of methoxy group [M - OCH₃]⁺ |

| 151 | [C₈H₇O₃]⁺ | Cleavage of dodecyl chain [M - C₁₂H₂₅]⁺ |

| 121 | [C₇H₅O₂]⁺ | 4-hydroxybenzoyl cation |

Elemental Analysis for Compositional Verification in Research Contexts

Elemental analysis is a fundamental technique used to verify the elemental composition and purity of a synthesized compound. By combusting a sample and quantifying the resulting amounts of carbon dioxide, water, and nitrogen, the percentages of carbon, hydrogen, and nitrogen in the original compound can be determined. For this compound, the theoretical elemental composition is compared against the experimental values. A close match between the theoretical and found values provides strong evidence for the compound's identity and purity. This method is routinely reported in the synthesis of new materials, including liquid crystal derivatives. acs.orgrsc.org

Table 4: Theoretical Elemental Composition of this compound (C₂₀H₃₂O₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 74.96% |

| Hydrogen (H) | 10.06% |

| Oxygen (O) | 14.98% |

X-ray Diffraction (XRD) Studies for Solid-State and Ordered Phase Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. For a compound like this compound, which may exhibit liquid crystalline properties, XRD is essential for characterizing its solid-state packing and any ordered mesophases (e.g., smectic or nematic phases). researchgate.netresearchgate.net

In the solid crystalline state, single-crystal XRD can provide precise bond lengths, bond angles, and details of the crystal packing. For polycrystalline powders, Powder X-ray Diffraction (PXRD) yields a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form, or polymorph.

In the study of liquid crystals, temperature-dependent XRD is employed to identify and characterize different mesophases. For example, the presence of sharp, intense reflections in the small-angle region of the diffraction pattern is characteristic of the layered structure of smectic phases, from which the smectic layer spacing can be calculated. researchgate.netresearchgate.net A broad, diffuse halo in the wide-angle region indicates the liquid-like disorder within the layers. researchgate.net Research on similar mesogenic compounds with dodecyloxybenzoate moieties has utilized XRD to confirm the presence of Smectic A (SmA) and Smectic C (SmC) phases and to measure their layer spacings. researchgate.netresearchgate.net

Advanced Chromatographic Techniques (e.g., Inverse Gas Chromatography) for Intermolecular Interaction Research

Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique used to characterize the physicochemical properties of non-volatile materials, such as polymers and liquid crystals. nih.govtubitak.gov.tr In IGC, the material of interest, this compound, serves as the stationary phase within the chromatographic column. A series of well-characterized volatile probe molecules are then injected, and their retention times are measured. researchgate.netnih.gov

By analyzing the retention behavior of these probes, a wealth of information about the intermolecular interactions between the stationary phase and the probes can be obtained. This allows for the determination of important thermodynamic parameters, including the specific retention volume (Vg⁰), the dispersive component of the surface free energy, and Flory-Huggins interaction parameters. nih.govsemanticscholar.org IGC is particularly valuable for studying phase transitions in liquid crystals, as abrupt changes in the retention diagrams (plots of retention volume versus reciprocal temperature) correspond to the transition temperatures. nih.gov This technique has been successfully applied to various benzoate-based liquid crystals to investigate their thermodynamic characteristics and interaction capabilities. tubitak.gov.trresearchgate.net

Computational and Theoretical Investigations of Methyl 4 Dodecyloxy Benzoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For Methyl 4-(dodecyloxy)benzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry) and to analyze its electronic properties. researchgate.net

Molecular Geometry: DFT calculations optimize the molecule's geometry by finding the lowest energy conformation. This process determines key structural parameters. For this compound, the geometry is characterized by the planar phenyl ring attached to the methyl ester group and the flexible dodecyloxy chain. The long alkoxy chain can adopt various conformations, but the lowest energy state typically involves a relatively linear, extended chain to minimize steric hindrance. researchgate.netresearchgate.net Theoretical calculations provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. uctm.edu For instance, the bond angles within the benzene (B151609) ring are expected to be close to 120°, with slight distortions due to the substituents.

Interactive Data Table: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic esters and alkoxybenzenes, as specific computational results for this exact molecule are not publicly available.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(ring)-O(ether) | ~1.36 Å |

| Bond Length | O(ether)-C(alkyl) | ~1.43 Å |

| Bond Length | C(ring)-C(ester) | ~1.49 Å |

| Bond Length | C=O(ester) | ~1.21 Å |

| Bond Angle | C(ring)-O-C(alkyl) | ~118° |

| Bond Angle | C(ring)-C(ring)-O | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~0° or 180° (planar) |

Electronic Structure: The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich benzene ring and the ether oxygen, while the LUMO is often centered on the electron-withdrawing methyl benzoate (B1203000) moiety.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior Studies

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions at an atomistic level. iyte.edu.tr

Quantum Chemical Calculations of Reactivity Descriptors and Electronic Parameters

Quantum chemical calculations, particularly DFT, are used to compute a range of electronic parameters and reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.netresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a theoretical basis for understanding and predicting reactivity. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters help in understanding the relationship between molecular structure, stability, and global chemical reactivity. researchgate.net

Interactive Data Table: Predicted Global Reactivity Descriptors for this compound (Note: These values are illustrative, based on typical ranges for similar organic molecules as reported in computational studies.)

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | ~ -6.5 eV |

| LUMO Energy (ELUMO) | - | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |

| Chemical Softness (S) | 1 / η | ~ 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 eV |

Computational Design and Prediction of Novel this compound Analogues

Computational methods are instrumental in the rational design of new molecules with desired properties. acs.orgrsc.org By using this compound as a parent structure, novel analogues can be designed in silico by systematically modifying different parts of the molecule. For example, chemists can:

Vary the length of the alkoxy chain (e.g., replacing dodecyloxy with hexyloxy or octadecyloxy) to tune properties like melting point or liquid crystalline behavior. researchgate.net

Change the ester group (e.g., from methyl to ethyl or other bulkier groups) to alter steric and electronic properties.

Introduce different substituents onto the benzene ring to modify the electronic character and intermolecular interactions.

For each designed analogue, quantum chemical calculations can be performed to predict its geometry, electronic structure, and reactivity descriptors. This computational screening allows researchers to identify promising candidates for synthesis without the need for extensive and costly experimental work. rsc.org This approach accelerates the discovery of new materials, such as liquid crystals or compounds with specific optical properties, by correlating calculated molecular parameters (like dipole moment and polarizability) with macroscopic properties. researchgate.netsemanticscholar.org

Research on Mesomorphic Behavior and Liquid Crystalline Systems Incorporating Methyl 4 Dodecyloxy Benzoate

Experimental Methodologies for Mesophase Characterization in Research

The investigation of the mesomorphic properties of materials like Methyl 4-(dodecyloxy)benzoate relies on a suite of complementary experimental techniques to identify and characterize the liquid crystalline phases. The most common and essential methods employed in research include Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). tubitak.gov.tracs.org

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to detect phase transitions by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference. tubitak.gov.trrsc.org In the study of liquid crystals, DSC thermograms reveal distinct endothermic and exothermic peaks corresponding to transitions between crystalline, various mesophases (e.g., nematic, smectic), and the isotropic liquid state. tubitak.gov.trfrontiersin.org The temperatures of these peaks define the transition temperatures, while the associated enthalpy changes provide information about the energetics of the transitions. nih.gov For instance, the heating and cooling cycles in DSC can indicate whether a mesophase is enantiotropic (appears on both heating and cooling) or monotropic (appears only on cooling). nih.govfrontiersin.org

Polarized Optical Microscopy (POM) is a crucial technique for the visual identification of liquid crystal phases. acs.orgresearchgate.net By observing a thin sample of the material between two crossed polarizers, characteristic textures can be seen for different mesophases. nih.gov For example, the nematic phase often exhibits a schlieren or marbled texture, while smectic phases can show focal-conic or fan-shaped textures. researchgate.netresearchgate.net The changes in these textures upon heating and cooling are observed on a hot stage, allowing for the direct correlation of phase transitions with the thermal data obtained from DSC. tubitak.gov.tr

In addition to DSC and POM, X-ray Diffraction (XRD) is employed to provide detailed structural information about the arrangement of molecules within a mesophase. researchgate.netmolaid.com For smectic phases, XRD can determine the layer spacing, which gives insights into the molecular packing and tilt angle. researchgate.net For more complex or novel mesophases, XRD is indispensable for a complete structural characterization. rsc.org

Influence of Molecular Architecture on Mesophase Formation and Stability Research

The formation and stability of liquid crystalline mesophases are intricately linked to the molecular architecture of the constituent compounds. bohrium.com Research in this area systematically modifies different parts of a molecule, such as the rigid core, flexible terminal chains, and linking groups, to understand their impact on mesomorphic behavior.

The rigid core of a mesogen, like the phenyl benzoate (B1203000) group in this compound, plays a significant role in determining the type and stability of the mesophase. semanticscholar.orgtandfonline.com The planarity and linearity of the core are crucial for promoting the parallel alignment necessary for nematic and smectic phases. semanticscholar.orgtandfonline.com Introducing additional aromatic rings or fused ring systems into the core generally increases the thermal stability of the mesophases. semanticscholar.org

The flexible terminal chains , such as the dodecyloxy group, are critical for modulating the melting point and influencing the type of mesophase formed. rsc.org Longer alkyl or alkoxy chains tend to promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions and a tendency for microphase separation between the rigid cores and flexible chains. nih.govrsc.org The "odd-even" effect is a well-documented phenomenon where the transition temperatures of homologous series alternate as the number of carbon atoms in the terminal chain changes from odd to even. worldscientificnews.com

Furthermore, the presence of lateral substituents on the molecular core can dramatically alter mesomorphic behavior. capes.gov.br Lateral groups can decrease the melting point by disrupting the crystal packing and can also influence the type of mesophase formed by altering the molecular shape and intermolecular interactions. semanticscholar.org

Structure-Mesophase Relationship Studies of this compound Homologues

The study of homologous series, where the length of the terminal alkoxy chain is systematically varied, is a fundamental approach to understanding structure-mesophase relationships in liquid crystals. For compounds related to this compound, this involves synthesizing and characterizing a series of methyl 4-(alkoxy)benzoates with different chain lengths (e.g., from hexyloxy to tetradecyloxy). rsc.orgmdpi.com

Research has shown that for many calamitic liquid crystal series, increasing the length of the terminal alkoxy chain generally leads to a decrease in the nematic-isotropic transition temperature, while the stability of smectic phases increases. nih.govacs.org This is because the longer, more flexible chains favor the layered arrangement characteristic of smectic phases. nih.gov For instance, shorter chain homologues in a series might exhibit only a nematic phase, while intermediate lengths show both nematic and smectic phases, and the longest chain homologues may be purely smectogenic. acs.org

The following table presents hypothetical transition temperatures for a homologous series of methyl 4-(alkoxy)benzoates to illustrate these trends.

| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic Transition (°C) |

| 6 (Hexyloxy) | 75 | 95 | - |

| 8 (Octyloxy) | 78 | 92 | 85 |

| 10 (Decyloxy) | 82 | 89 | 87 |

| 12 (Dodecyloxy) | 85 | - | 90 |

| 14 (Tetradecyloxy) | 88 | - | 93 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Investigation of Phase Transitions and Associated Molecular Rearrangements

Phase transitions in liquid crystals involve significant rearrangements of the molecules at a collective level. The transition from a crystalline solid to a liquid crystal phase involves the loss of long-range positional order while retaining some degree of orientational order. researchgate.net Further heating can lead to transitions between different mesophases (e.g., smectic to nematic), which involve a decrease in the degree of order, and finally to the isotropic liquid, where all long-range order is lost. acs.org

The transition from a more ordered smectic phase, which has a layered structure, to a less ordered nematic phase, which only has long-range orientational order, is a key area of investigation. This transition involves the breakdown of the layered structure. acs.org The reverse transition upon cooling involves the formation of these layers. researchgate.net

Molecular dynamics simulations and theoretical models are often used in conjunction with experimental techniques to understand the molecular rearrangements that occur during these phase transitions. tandfonline.com These computational methods can provide insights into how changes in intermolecular forces, driven by temperature fluctuations, lead to the observed macroscopic phase changes. tandfonline.com For example, the melting of the flexible alkyl chains can be a key driver for certain phase transitions, leading to a more disordered state while the rigid cores maintain some degree of alignment. acs.org

Blending Studies of this compound with Other Liquid Crystalline Compounds

Blending different liquid crystalline compounds is a common strategy to create mixtures with desired properties that are not achievable with single components. This compound can be used as a component in such mixtures. These studies are important for both fundamental research and practical applications, as commercial liquid crystal displays almost always use mixtures.

When two or more liquid crystalline compounds are mixed, the resulting phase behavior can be complex. The transition temperatures of the mixture are typically different from those of the pure components. A phase diagram is often constructed by preparing a series of mixtures with varying compositions and measuring their transition temperatures. bjp-bg.com

Blending can lead to several outcomes:

Eutectic formation: The mixture may have a lower melting point than any of the individual components.

Induction or suppression of mesophases: A mesophase that is not present in the pure components may be induced in the mixture, or a mesophase present in one component may be suppressed. For example, mixing two nematogenic compounds can sometimes lead to the formation of a smectic phase. Conversely, mixing a smectogenic compound with a nematogenic one can suppress the smectic phase. nih.gov

Broadening of the mesophase temperature range: The temperature range over which a particular mesophase is stable can be significantly extended in a mixture. nih.gov

The specific interactions between the molecules of the different components, such as hydrogen bonding or dipole-dipole interactions, play a crucial role in determining the phase behavior of the blend. bjp-bg.comnih.gov For example, the formation of heterodimers between two different types of molecules can lead to new and interesting mesomorphic properties that are not observed in the individual components. nih.gov

Polymerization Research and Polymeric Materials Derived from Methyl 4 Dodecyloxy Benzoate

Methyl 4-(dodecyloxy)benzoate as a Monomer in Polymer Synthesis Research

In polymer synthesis, this compound is primarily used as a starting material to generate reactive monomers. A common initial step is the hydrolysis of the methyl ester group to form 4-(dodecyloxy)benzoic acid evitachem.comtubitak.gov.trnih.gov. This carboxylic acid derivative is more versatile for subsequent functionalization.

The 4-(dodecyloxy)benzoic acid can then be converted into various polymerizable monomers. For example, it can be reacted with other molecules to introduce polymerizable groups like acrylates or to become part of a larger, more complex monomeric structure suitable for specific polymerization methods dtic.mil. Research has demonstrated the synthesis of acrylate (B77674) monomers containing the 4-(dodecyloxy)benzoyl moiety, which are then polymerized to form side-chain liquid crystalline polymers dtic.mil.

The following table outlines the typical transformation of this compound for use in polymer synthesis:

| Starting Material | Intermediate | Example Monomer | Polymerization Method |

| This compound | 4-(dodecyloxy)benzoic acid | Acrylate derivative of 4-(dodecyloxy)benzoic acid | Free Radical Polymerization |

This strategic conversion allows for the incorporation of the dodecyloxybenzoate group, which can impart desirable properties like liquid crystallinity, into a variety of polymer backbones.

Cationic Ring-Opening Polymerization (CROP) of this compound Derivatives

Cationic Ring-Opening Polymerization (CROP) is a powerful technique for producing well-defined polymers, and derivatives of this compound have been successfully employed in this method. The process typically involves the synthesis of a 2-oxazoline monomer that incorporates the dodecyloxybenzoate group.

Research has shown the synthesis of dendritic 2-oxazoline monomers where a 3,4,5-tris(4-dodecyloxybenzyloxy)benzoate unit is attached to a 2-phenyl-2-oxazoline (B1210687) core dntb.gov.uaresearchgate.net. The synthesis of such monomers often starts from precursors related to 4-(dodecyloxy)benzoic acid. These specialized monomers are then polymerized via living CROP, yielding side-chain liquid crystalline poly(2-oxazoline)s researchgate.net. The living nature of this polymerization allows for precise control over the polymer's molecular weight and architecture researchgate.net.

The resulting polymers, with their polyamide backbones and pendant dodecyloxybenzoate groups, exhibit unique self-assembly properties and are investigated for applications such as biomimetic membranes dntb.gov.uagantrade.com.

A summary of the polymerization is presented below:

| Monomer | Polymerization Type | Resulting Polymer | Key Feature |

| 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Poly(2-oxazoline) with dendritic side-chains | Formation of well-defined side-chain liquid crystalline polymers |

Synthesis and Characterization of Side-Chain Liquid Crystalline Polymers

The synthesis of side-chain liquid crystalline polymers (SCLCPs) is a significant area of research where derivatives of this compound play a crucial role. The rigid, rod-like structure of the benzoate (B1203000) group combined with the flexible dodecyloxy tail makes it an excellent mesogenic unit.

To create SCLCPs, 4-(dodecyloxy)benzoic acid, derived from the hydrolysis of this compound, is often functionalized to introduce a polymerizable group, such as an acrylate dtic.mil. For instance, 12-hydroxy and 12-acryloxy derivatives of 4-(dodecyloxy)benzoic acid have been synthesized and subsequently polymerized via free-radical polymerization to yield polyacrylates with pendant 4-(12-oxydodecyoxy)benzoic acid side chains dtic.mil.

These SCLCPs exhibit liquid crystalline phases, such as smectic and nematic phases, which are characterized using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) tubitak.gov.trnih.govdtic.mil. The thermal properties and phase behavior of these polymers are highly dependent on the structure of the side chain originating from the initial benzoate compound.

| Polymer Type | Monomer Precursor | Side Chain | Observed Mesophases |

| Polyacrylate | 12-acryloxy derivative of 4-(dodecyloxy)benzoic acid | 4-(12-oxydodecyoxy)benzoic acid | Smectic, Nematic dtic.mil |

Investigation of Dendritic and Supramolecular Polymer Architectures

Derivatives of this compound are instrumental in the construction of complex, highly branched polymer architectures, including dendritic and supramolecular structures. The focus of this research is often on creating polymers with well-defined, hierarchical organization.

A key building block in this area is the tapered dendron 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoate (TAPER) . The synthesis of such dendritic structures can utilize 4-(dodecyloxy)benzoic acid as a starting material for the peripheral groups. These dendritic side chains are then attached to a polymer backbone, such as a polyimide, through polycondensation reactions nih.govresearchgate.net. The resulting dendronized polyimides exhibit high thermal stability and are soluble in common organic solvents nih.govresearchgate.net.

Furthermore, these dendritic side groups can induce the self-assembly of the polymer into highly ordered supramolecular structures, such as columnar phases, where the polymer backbones form helical arrangements . These complex architectures are of interest for applications in advanced materials, including membranes for fuel cells .

| Polymer Architecture | Key Building Block | Polymer Backbone Example | Resulting Structure |

| Dendronized Polymer | 3,4,5-tris(n-dodecyloxy)benzoate dendron | Polyimide | Soluble polyimides with dendritic side chains nih.govresearchgate.net |

| Supramolecular Polymer | Tapered dendrons with dodecyloxybenzoate units | Poly(2-oxazoline) | Self-assembled columnar structures |

Supramolecular Assembly and Self Organization Research of Methyl 4 Dodecyloxy Benzoate and Derivatives

Mechanisms of Self-Assembly and Ordered Structure Formation Studies

The self-assembly of amphiphilic molecules like Methyl 4-(dodecyloxy)benzoate is a spontaneous process driven by the thermodynamic imperative to minimize unfavorable interactions and maximize favorable ones. In solution, this typically involves the segregation of the hydrophobic dodecyloxy chains away from polar solvent molecules and the aggregation of the aromatic benzoate (B1203000) heads.

The primary mechanism involves the formation of initial small aggregates or micelles, which then serve as building blocks for larger, more ordered structures. The process is often hierarchical, where molecular-level organization dictates the morphology of nanoscale assemblies, which in turn determine the macroscopic properties of the material. In related benzoate ester systems, the aggregation into nanowires and nanofibers has been observed, suggesting a directional, anisotropic growth mechanism. rsc.org The specific pathway—be it nucleation-growth or a more complex, multi-step process—is highly dependent on external conditions such as solvent composition, temperature, and concentration. For instance, in a study on a different benzoate ester, the ratio of solvents in a binary system (isopropanol/water) was found to dictate the evolution from left-handed nanowires to right-handed nanofibers, indicating that solvent-molecule interactions are critical in guiding the assembly pathway. rsc.org

The formation of ordered structures is a result of a delicate balance between enthalpic gains from intermolecular interactions and entropic factors related to molecular arrangement and solvent release. The long alkyl chain introduces significant conformational flexibility, which plays a crucial role in the final packing arrangement.

Intermolecular Interactions Driving Supramolecular Aggregation Research

The aggregation of this compound and its derivatives into supramolecular structures is governed by a combination of weak, non-covalent interactions. The synergy between these forces dictates the stability and morphology of the resulting assemblies.

Van der Waals Forces : These are the predominant interactions involving the long dodecyl chains. The close packing of these aliphatic tails leads to significant cumulative attractive forces, which are a primary driver for aggregation, especially in polar solvents (the hydrophobic effect). researchgate.netsemanticscholar.org Research on other long-chain molecules has shown that increasing the alkyl chain length generally enhances the strength of these interactions, leading to more stable assemblies. semanticscholar.orgnih.gov

π–π Stacking : The aromatic benzoate rings can interact through π–π stacking. This interaction, while weaker than hydrogen bonding, is directional and contributes to the ordering of the aromatic cores within the assembly. In similar molecular systems, π–π stacking has been identified as a crucial force for the formation of organized structures like organogels. nih.gov

Hydrogen Bonding : While this compound itself lacks strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds can form between the alkyl or aromatic C-H groups and the ester or ether oxygen atoms. researchgate.net These interactions, though individually faint, can collectively contribute to the stability and specific geometry of the final supramolecular structure. ethernet.edu.et In derivatives where the methyl ester is replaced with a carboxylic acid (4-(dodecyloxy)benzoic acid) or an amide, stronger and more directional hydrogen bonds become the dominant force, often leading to liquid crystalline phases or robust fiber networks. nih.gov

Dipole-Dipole Interactions : The ester functional group possesses a significant dipole moment, which can lead to electrostatic interactions that influence the packing and orientation of molecules within an assembly. rsc.org

The interplay of these forces is summarized in the table below.

| Intermolecular Interaction | Participating Molecular Moiety | Primary Role in Assembly |

| Van der Waals Forces | Dodecyl chains | Hydrophobic aggregation and space-filling |

| π–π Stacking | Benzoate aromatic rings | Ordering of aromatic cores, columnar stacking |

| Weak C-H···O Hydrogen Bonds | C-H groups and Oxygen atoms | Fine-tuning of molecular packing and stability |

| Dipole-Dipole Interactions | Ester functional group | Influencing headgroup orientation and registry |

Research on Columnar Mesophases and Organogel Formation

While specific studies detailing columnar mesophases or organogelation for this compound are not prominent, the molecular structure is analogous to other compounds well-known for forming such phases.

Columnar Mesophases: These are liquid crystal phases where molecules stack on top of one another to form columns, and these columns then arrange into a two-dimensional lattice. This type of organization is common for disc-shaped molecules or certain "wedge-shaped" amphiphiles. For derivatives of 4-(dodecyloxy)benzoic acid, particularly those with bulkier head groups, the molecules can self-assemble into columnar structures. rsc.org The segregation of the aromatic cores into the column centers and the flexible alkyl chains into the surrounding matrix is a common mechanism. The formation of these phases is highly sensitive to molecular geometry and temperature.

Organogel Formation: Organogels are semi-solid materials where a liquid organic solvent is immobilized by a three-dimensional network of self-assembled gelator molecules. The ability of a molecule to act as a low-molecular-weight organogelator depends on its capacity to form anisotropic, fibrous structures that entangle to create a network. Research on other long-chain compounds, such as oxalamides and ursolic acid derivatives, demonstrates that a balance between strong, directional interactions (like hydrogen bonding or π-π stacking) and weaker, space-filling interactions (van der Waals forces) is necessary. nih.govnih.gov For a molecule like this compound, gelation would likely depend on its ability to form extended fibrous aggregates, driven by a combination of π-π stacking of the benzoate core and van der Waals packing of the dodecyl tails. The choice of solvent is critical, as it must be compatible enough to dissolve the molecule at high temperatures but poor enough to promote aggregation upon cooling. nih.gov

Fabrication and Characterization of Nanostructured Assemblies

The fabrication of nanostructured assemblies from molecules like this compound relies on controlling the self-assembly process. Common techniques include solvent-exchange (where a solution of the compound is injected into a poor solvent, causing precipitation into nanoparticles) and controlled evaporation. In related systems, such as emamectin (B195283) benzoate, solid nano-dispersions have been fabricated by melting methods with carrier polymers to produce spherical nanoparticles with high dispersibility. mdpi.com The morphology of the resulting nanostructures—whether spheres, fibers, ribbons, or vesicles—is dictated by the intermolecular forces and kinetic factors during formation. rsc.orgnih.gov

Characterization of these assemblies requires a suite of analytical techniques to probe their morphology, structure, and properties at different length scales.

| Technique | Information Provided |

| Transmission Electron Microscopy (TEM) | Provides high-resolution, two-dimensional images of the nanostructure's shape and size. mdpi.com |

| Scanning Electron Microscopy (SEM) | Offers information on the surface morphology and topography of the assemblies. mdpi.com |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid. mdpi.com |

| X-ray Diffraction (XRD) | Reveals the presence of crystalline order within the assemblies, providing information on molecular packing and lattice parameters. mdpi.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to confirm the involvement of specific functional groups (e.g., amides, carboxyls) in intermolecular interactions like hydrogen bonding by observing shifts in vibrational frequencies. nih.gov |

Molecular Recognition Phenomena in Self-Assembling Systems

Molecular recognition is the specific, non-covalent binding of a "guest" molecule to a "host" molecule or a host assembly. nih.gov The cavities, pores, or surfaces created by the self-assembly of molecules like this compound can serve as hosts for smaller guest molecules. longdom.orgnih.gov This "host-guest chemistry" is fundamental to applications in sensing, separation, and catalysis. nih.govyoutube.com

While specific molecular recognition studies involving this compound are limited, the principles can be inferred from its structure. The assembled superstructures could exhibit recognition through several mechanisms:

Intercalation: Guest molecules could intercalate between the dodecyl chains in the hydrophobic domains of the assembly. The selectivity of this binding would be based on the size, shape, and lipophilicity of the guest. rsc.org

Surface Binding: The exposed polar benzoate headgroups on the surface of an assembly could offer binding sites for polar guest molecules through dipole-dipole or weak hydrogen bonding interactions.

Cavity Encapsulation: If the molecules assemble into structures with well-defined internal cavities, such as vesicles or nanotubes, they could encapsulate guest molecules, protecting them from the bulk solvent. nih.gov This phenomenon is the basis for many drug delivery systems. nih.gov

The recognition process is a dynamic equilibrium, and the binding affinity is determined by the complementarity in size, shape, and chemical functionality between the host assembly and the guest molecule. rsc.orgresearchgate.net The study of such phenomena is crucial for designing advanced functional materials based on self-assembling systems.

Derivatization Strategies and Structure Research Relationship Studies for Methyl 4 Dodecyloxy Benzoate

Synthesis of Functionalized Methyl 4-(dodecyloxy)benzoate Derivatives

The synthesis of derivatives often begins with the preparation of the key intermediate, 4-(dodecyloxy)benzoic acid or its methyl ester. A common route involves the Williamson ether synthesis, where a salt of a 4-hydroxybenzoate (B8730719) ester is reacted with an alkyl halide.

A foundational synthetic pathway starts with the alkylation of commercially available ethyl 4-hydroxybenzoate with 1-bromododecane. tubitak.gov.tr This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as 2-butanone, under reflux conditions. The resulting ethyl 4-(dodecyloxy)benzoate is then hydrolyzed using a strong base, like sodium hydroxide (B78521) (NaOH) in ethanol, to yield 4-(dodecyloxy)benzoic acid. tubitak.gov.tr This acid is a versatile precursor for a wide range of functionalized derivatives.

For instance, complex ester derivatives can be synthesized through esterification reactions. The preparation of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic (rod-shaped) liquid crystal, showcases this approach. tubitak.gov.trnih.gov In this multi-step synthesis, 4-(dodecyloxy)benzoic acid is first esterified with 4-hydroxybenzaldehyde, followed by oxidation to produce 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. tubitak.gov.tr This intermediate is then coupled with 4-benzyloxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to form the final BDBB product. tubitak.gov.tr

Similarly, derivatives incorporating amide linkages have been prepared. This compound can be hydrolyzed to the corresponding benzoic acid, which is then reacted with various para-substituted benzoic acids to form intermediates with amide links. rsc.org These intermediates can be further modified, for example, by reduction of other functional groups, to create complex molecules for specific applications like fire retardants or liquid crystals. rsc.org

Table 1: Key Synthetic Reactions for Derivatization

| Starting Material | Reagents | Product | Derivative Type |

| Ethyl 4-hydroxybenzoate | 1) C₁₂H₂₅Br, K₂CO₃2) NaOH, Ethanol | 4-(dodecyloxy)benzoic acid | Carboxylic Acid Intermediate |

| 4-(dodecyloxy)benzoic acid | 4-Benzyloxyphenol, DCC, DMAP | 4-Benzyloxyphenyl 4-(dodecyloxy)benzoate | Complex Ester |

| This compound | 1) NaOH (Hydrolysis)2) Substituted Benzoic Acid | Benzamide Intermediate | Amide Derivative |

| 4-(dodecyloxy)benzoic acid | Substituted Amine (e.g., 4-aminophenol) | Schiff Base Precursor | Amine Intermediate |

Impact of Terminal and Lateral Group Modifications on Research Outcomes

Modifications to the terminal and lateral positions of the molecular core derived from this compound are a cornerstone of rational design in materials science, particularly for liquid crystals. nih.govresearchgate.net These modifications directly influence intermolecular forces, molecular geometry, and packing efficiency, which in turn dictate the mesomorphic properties. researchgate.netbenthamscience.com

Terminal Group Modifications: The nature of the terminal group at the end of the molecular structure has a profound effect on the thermal stability and the type of liquid crystal phase observed. The introduction of polar groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the dipole moment and polarizability of the molecule. researchgate.net For example, in studies on azo-ester liquid crystals, replacing a terminal hydrogen with groups like methoxy (B1213986), methyl, bromo, or nitro leads to significant shifts in mesophase stability and transition temperatures. researchgate.net The length of the terminal alkoxy chain itself is a critical parameter, as explored in homologous series. Longer chains generally favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions. mdpi.com

Lateral Group Modifications: The introduction of substituents on the side of the molecular core (lateral substitution) significantly impacts the molecule's breadth and disrupts its packing. A common lateral substituent studied is the methyl (-CH₃) group. researchgate.netuobaghdad.edu.iq Introducing a lateral methyl group generally lowers the melting point and reduces the clearing temperature (the temperature at which the liquid crystal becomes an isotropic liquid). researchgate.net This is attributed to the steric hindrance caused by the lateral group, which increases the separation between molecules and weakens the anisotropic intermolecular forces required for mesophase stability. benthamscience.com Similarly, a lateral methoxy (-OCH₃) group can influence the length-to-width ratio of the molecule, affecting its ability to form liquid crystalline phases. benthamdirect.com In some cases, lateral substitution can completely suppress mesomorphism or induce different types of phases.

The strategic placement of these groups allows for the fine-tuning of material properties. For instance, creating low-melting-point liquid crystals for display applications often involves introducing lateral groups to disrupt crystallinity.

Development of Novel Heterocyclic and Schiff Base Analogues

To expand the functional diversity of molecules based on the 4-(dodecyloxy)benzoate scaffold, researchers have incorporated heterocyclic rings and Schiff base (imine) linkages into their structures. jmchemsci.comnih.gov These modifications can introduce new electronic properties, alter molecular geometry, and enhance thermal stability.

Schiff Base Analogues: Schiff bases (-CH=N-) are valuable linking groups in liquid crystal design because they maintain the linearity and rigidity of the molecular core. nih.govnih.gov Derivatives are typically synthesized via a condensation reaction between an amine and an aldehyde. For example, 4-(dodecyloxy)benzoic acid can be converted into a corresponding amine, which is then reacted with a substituted benzaldehyde (B42025) to form a three-ring Schiff base. rsc.org The resulting azomethine linkage contributes to the electronic conjugation of the core, affecting the material's optical properties. The stability and phase behavior of these Schiff base liquid crystals are highly dependent on the terminal groups attached to the aromatic rings. mdpi.comnih.gov

Heterocyclic Analogues: The incorporation of heterocyclic rings, such as thiazolidine-2,4-dione, into the molecular structure is another advanced derivatization strategy. jmchemsci.com Heterocycles introduce heteroatoms (e.g., nitrogen, sulfur) that can alter the polarity, polarizability, and potential for specific intermolecular interactions (like hydrogen bonding) of the molecule. jmchemsci.com The synthesis of such complex molecules often involves multi-step procedures. For instance, a 4-alkoxybenzaldehyde (derivable from the corresponding benzoic acid) can be reacted with thiazolidine-2,4-dione. The resulting intermediate can then be linked to another molecular fragment, such as a hydroquinone (B1673460) core, to build up a larger, often symmetrical, liquid crystalline molecule. jmchemsci.com These heterocyclic mesogens can exhibit unique phase behaviors not typically seen in their purely carbocyclic counterparts.

Future Research Directions and Emerging Methodologies for Methyl 4 Dodecyloxy Benzoate Chemistry

Advanced Analytical Techniques for In-Situ Research

The study of chemical processes and material properties is greatly enhanced by the ability to monitor them in real-time under operational conditions. For Methyl 4-(dodecyloxy)benzoate, particularly in its applications in materials like liquid crystals, in-situ analytical techniques are crucial for understanding dynamic behaviors.

Future research will likely focus on applying a suite of advanced, non-invasive techniques to probe the synthesis, structural transitions, and degradation of this compound. One powerful method is Inverse Gas Chromatography (IGC) , which has proven effective for determining the thermodynamic characteristics of novel liquid crystal compounds, including complex benzoate (B1203000) esters. nih.govtubitak.gov.tr IGC can be used to study the interactions between the stationary phase (the benzoate ester) and various solvents, providing valuable data on Flory-Huggins interaction parameters and weight fraction activity coefficients at infinite dilution. nih.gov This information is vital for understanding the compound's behavior in different environments and for designing new materials.

Beyond IGC, other in-situ techniques could provide complementary information. For instance, coupling spectroscopic methods such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy with reaction vessels can allow for real-time monitoring of the esterification process during synthesis. This would enable precise control over reaction kinetics, leading to higher yields and purity. Similarly, for material science applications, techniques like in-situ X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can track the phase transitions and crystalline behavior of this compound as a function of temperature, pressure, or other external stimuli.

| Technique | Abbreviation | Application for this compound Research | Key Information Obtained |

|---|---|---|---|

| Inverse Gas Chromatography | IGC | Thermodynamic characterization of liquid crystal phases. nih.govtubitak.gov.tr | Solvent-solute interaction parameters, surface properties, phase transition temperatures. |

| Raman/FTIR Spectroscopy | - | In-situ monitoring of synthesis reactions. | Reaction kinetics, intermediate formation, endpoint determination. |

| X-ray Diffraction | XRD | Real-time analysis of crystalline structure during phase transitions. | Crystal lattice parameters, phase identification, degree of crystallinity. |

| Differential Scanning Calorimetry | DSC | Studying thermal properties and phase behavior. | Melting points, glass transitions, heats of fusion. |

Integration of Artificial Intelligence and Machine Learning in Compound Design Research

Generative AI, a subset of AI that can create new content, offers an even more advanced approach. nih.gov These models, including large language models (LLMs), can be trained on the "language" of chemical structures (like SMILES strings) to generate entirely new molecules that are predicted to have a desired set of properties. nih.gov This "inverse design" approach starts with the desired function and works backward to propose the optimal molecular structure. For example, researchers could specify the target properties for a new liquid crystal material, and a generative model would propose structures similar to this compound but with modifications to the alkyl chain length or aromatic core to achieve those properties. This expert-in-the-loop AI workflow significantly streamlines the discovery process. researchgate.net

| AI/ML Approach | Description | Potential Application for this compound |

|---|---|---|

| Predictive Modeling | Training models on existing data to predict properties of new compounds. youtube.com | Predicting liquid crystal transition temperatures, solubility, and surfactant efficacy based on molecular structure. |

| Virtual Screening | Using predictive models to rapidly evaluate large libraries of virtual compounds. acs.org | Identifying the most promising long-chain benzoate esters for a specific application from a large virtual database. |

| Generative AI / Inverse Design | Generating novel molecular structures tailored to have specific, desired properties. nih.gov | Designing new molecules based on the this compound scaffold with optimized performance for next-generation displays or emulsions. |

Sustainable Synthesis and Degradation Pathways Research

The principles of green chemistry are increasingly guiding chemical research, emphasizing the need for environmentally benign synthesis methods and a clear understanding of a compound's lifecycle. evergreensinochem.com Future research on this compound will heavily focus on these aspects.

Sustainable Synthesis: Traditional esterification methods often rely on strong, corrosive acids like sulfuric acid and produce significant wastewater during purification. mdpi.com Research is moving towards cleaner, more efficient catalytic systems. The use of solid acid catalysts, such as zirconium-based catalysts, offers a promising alternative. mdpi.com These catalysts are often recoverable and reusable, reducing waste and simplifying product purification. mdpi.com For instance, titanium zirconium solid acids have been shown to be effective for the synthesis of various methyl benzoate compounds. mdpi.com Another avenue for sustainable synthesis is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times—from hours to minutes—and minimize the use of solvents, leading to a greener process with high conversion rates. researchgate.net Combining these approaches, such as using a solid catalyst in a continuous flow microreactor, represents a key direction for intensifying the process and improving the synthesis efficiency of benzoate esters. evergreensinochem.comgoogle.com

Degradation Pathways: Understanding the environmental fate of this compound is crucial. Research into its degradation will likely focus on microbial pathways. The general metabolism of benzoate is well-studied and typically proceeds through the formation of benzoyl-CoA as a central intermediate under both aerobic and anaerobic conditions. researchgate.netnih.govscience.gov From there, the aromatic ring is cleaved. For a molecule like this compound, the long dodecyl alkyl chain is expected to be a primary point of initial attack. It is hypothesized that the degradation would proceed via β-oxidation, a process where two-carbon units are sequentially cleaved from the alkyl chain. nih.gov This would shorten the chain until the resulting benzoate or hydroxybenzoate moiety can enter established aromatic degradation pathways. researchgate.netethz.ch Future studies will need to confirm this specific pathway for this compound, identify the key microbial species and enzymes involved, and determine the ultimate fate and potential persistence of any metabolic intermediates.

Q & A

Q. What are the optimal synthetic conditions for Methyl 4-(dodecyloxy)benzoate?

this compound is synthesized via esterification of 4-(dodecyloxy)benzoic acid with methanol under acidic conditions or through nucleophilic substitution. A detailed protocol involves refluxing this compound with hydrazine hydrate (80%) in ethanol for 24 hours, followed by filtration and recrystallization to achieve a 95% yield . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Reagent | NH₂NH₂·H₂O (80%) |

| Reaction Time | 24 hours under reflux |

| Workup | Filtration, recrystallization |

| Yield | 95% |

Purity is confirmed via ¹H NMR (δ 0.88 ppm for terminal CH₃, 3.99 ppm for -CH₂O-) and melting point (92°C) .

Q. Which characterization techniques are critical for verifying this compound?

- ¹H NMR : Identifies alkyl chain protons (δ 0.88–1.55 ppm for dodecyl CH₂ groups) and aromatic protons (δ 6.91–7.70 ppm).

- Melting Point : 92°C, consistent with literature .

- FT-IR : Confirms ester C=O (∼1700 cm⁻¹) and ether C-O (∼1250 cm⁻¹).

- Elemental Analysis : Validates carbon/hydrogen content.

Contradictions in reported melting points (e.g., 92°C vs. 95°C) may arise from impurities or recrystallization solvents .

Q. What are the primary research applications of this compound?

- Liquid Crystals : Serves as a precursor for acylhydrazones, which exhibit mesomorphic properties due to the dodecyloxy chain’s flexibility and aromatic core .

- Polymer Additives : Enhances thermal stability in materials science.

- Organic Synthesis : Intermediate for bioactive molecules (e.g., chromenooxazine derivatives) .

Advanced Research Questions

Q. How does alkyl chain length influence the thermal behavior of alkoxybenzoate derivatives?

The dodecyloxy chain (C12) balances hydrophobicity and molecular packing. Shorter chains (e.g., hexyloxy in ) reduce melting points, while longer chains (e.g., hexadecyloxy) may hinder solubility. For liquid crystals, longer chains stabilize smectic phases, whereas shorter chains favor nematic phases .

Q. What methodological strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 85–95%) arise from:

- Purity of Starting Materials : Trace moisture or impurities in hydrazine hydrate reduce efficiency.

- Workup Protocols : Recrystallization in ethanol vs. acetone alters purity.

- Reaction Monitoring : TLC or in-situ NMR ensures reaction completion .

Q. Can computational methods predict the crystallographic behavior of this compound derivatives?

Density Functional Theory (DFT) calculations, as applied to similar hydrazides ( ), model hydrogen bonding and lattice energies. For this compound, DFT could predict intermolecular interactions (e.g., C=O⋯H-N) in acylhydrazone derivatives .

Data Analysis and Optimization

Q. How do solvent polarity and temperature impact esterification kinetics?

Polar aprotic solvents (e.g., DMF) accelerate esterification via stabilization of transition states. Elevated temperatures (80–100°C) reduce reaction time but may degrade sensitive substrates. Ethanol, while less polar, avoids side reactions (e.g., hydrolysis) .

Q. What advanced techniques optimize the synthesis of liquid crystal precursors?

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <6 hours.

- Catalysis : Lipases or acid resins improve esterification efficiency.

- High-Throughput Screening : Identifies optimal alkoxy chain lengths for target mesophases .

Structure-Property Relationships

Q. Why is the dodecyloxy chain critical for liquid crystal applications?

The C12 chain enables:

- Layer Formation : Facilitates smectic phase organization via van der Waals interactions.

- Thermal Stability : Higher phase transition temperatures compared to shorter chains.

- Solubility : Balances aromatic rigidity and alkyl flexibility for processability .

Q. How do substituents on the benzoate core alter reactivity?

Electron-withdrawing groups (e.g., nitro) reduce nucleophilic acyl substitution rates, while electron-donating groups (e.g., methoxy) enhance ester hydrolysis. This compound’s unsubstituted core optimizes stability for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.